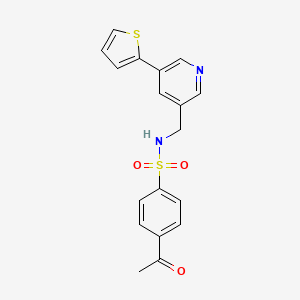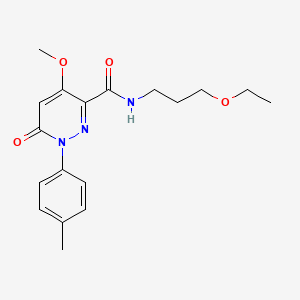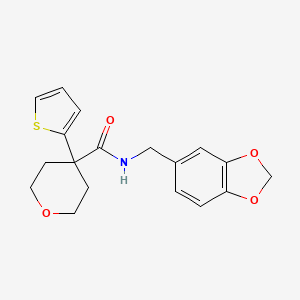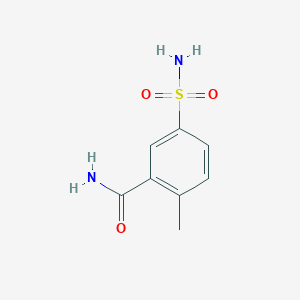
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid
Vue d'ensemble
Description
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, also known as TBOA, is a potent glutamate transporter inhibitor that has been extensively studied in scientific research. TBOA has been found to have various applications in the field of neuroscience, particularly in the study of excitatory neurotransmission and synaptic plasticity.
Applications De Recherche Scientifique
Masked Forms of Activated Carboxylic Acids
Oxazoles, such as 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, can act as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, a process utilized in the synthesis of macrolides like recifeiolide and curvularin. This property is leveraged in organic synthesis to create complex molecules from simpler precursors (Wasserman, Gambale, & Pulwer, 1981).
Building Blocks for Pseudopeptide Foldamers
2-Oxo-1,3-oxazolidine-4-carboxylic acid derivatives serve as conformationally restricted building blocks for constructing pseudopeptide foldamers. These foldamers exhibit a poly(L-Pro)n II like helical conformation, stabilized by intramolecular hydrogen bonds. This novel structure holds potential for various applications, including drug design and materials science (Tomasini et al., 2003).
Synthesis of Macrocyclic Azole Peptides
Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity, demonstrating the potential of oxazole derivatives in the enantioselective synthesis of macrocyclic azole peptides. This method highlights the utility of oxazole compounds in peptide and pharmaceutical synthesis (Magata et al., 2017).
Functionalized Oxazoles with Biological Activity
The synthesis of 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. These functionalized oxazoles exhibit biological activity, including anticancer properties, showcasing the relevance of oxazole derivatives in medicinal chemistry (Cao et al., 2020).
Photolabile Prodrugs
New coumarin fused oxazoles were investigated as photosensitive units for carboxylic acid groups, using butyric acid as a model compound. The study demonstrated the complete release of butyric acid upon photolysis, indicating the potential of oxazole derivatives in the development of photolabile prodrugs (Soares et al., 2017).
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to interact with a wide range of biological targets, contributing to their diverse biological activities .
Mode of Action
Oxazole derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of coordination complexes .
Biochemical Pathways
Oxazole derivatives have been reported to interfere with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-6(7(11)12)10-8(13-5)9(2,3)4/h1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBPTNVGBTRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)
![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)
![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)




![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2765645.png)
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2765648.png)
